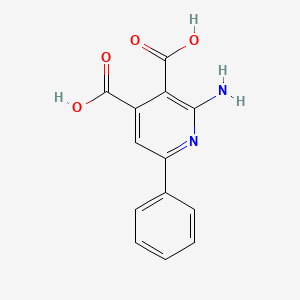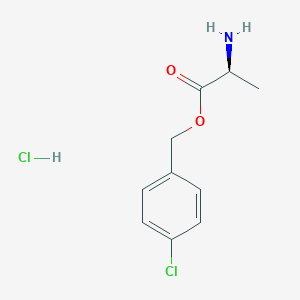
(S)-4-Chlorobenzyl 2-aminopropanoate hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a 4-chlorobenzyl group attached to the alpha carbon of 2-aminopropanoate, with the hydrochloride salt form enhancing its solubility in water. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with 4-chlorobenzyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzyl 2-aminopropanoic acid.
Reduction: Formation of 4-chlorobenzyl 2-aminopropanol.
Substitution: Formation of 4-azidobenzyl 2-aminopropanoate or 4-mercaptobenzyl 2-aminopropanoate.
科学研究应用
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-aminopropanoate: Another amino acid derivative with similar structural features but different functional groups.
Methyl 2-aminopropanoate: Similar in structure but with a methyl ester group instead of a 4-chlorobenzyl group.
N-Cyanoacetyl derivatives: Compounds with similar reactivity but different applications in heterocyclic synthesis.
Uniqueness
(S)-4-Chlorobenzyl 2-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C10H13Cl2NO2 |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
(4-chlorophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8;/h2-5,7H,6,12H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
KCYMOGBZFOBONZ-FJXQXJEOSA-N |
手性 SMILES |
C[C@@H](C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
规范 SMILES |
CC(C(=O)OCC1=CC=C(C=C1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
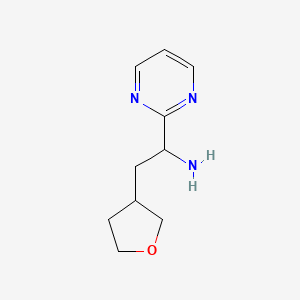

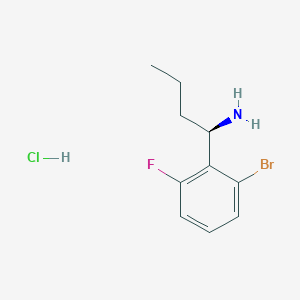
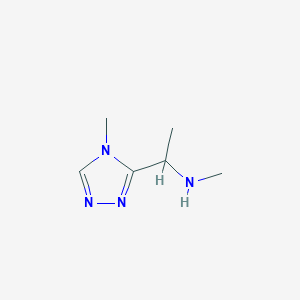
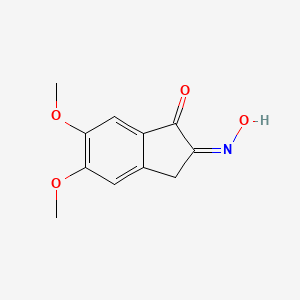

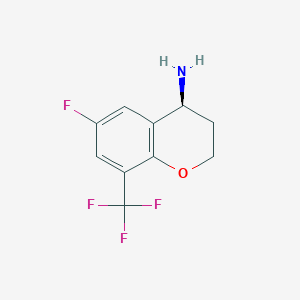
![4-(2-Phenylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238535.png)
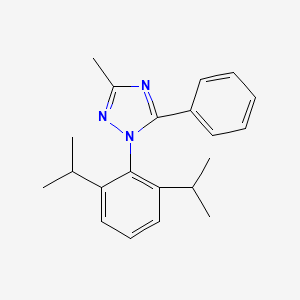
![5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B15238544.png)
